trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Overview
Description
Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclic compound with the molecular formula C14H15BrO3 and a molecular weight of 311.17 g/mol.
Scientific Research Applications
Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and bioactive molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of 2-bromobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentane ring play crucial roles in its reactivity and binding affinity to target molecules . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMQPBDJHJONA-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151771 | |
Record name | rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-67-5 | |
Record name | rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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